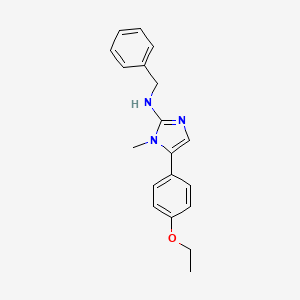![molecular formula C20H13N3O4S B11568299 1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568299.png)
1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a methoxyphenyl group, a thiadiazole ring, and a chromeno-pyrrole system, making it a unique and potentially valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: Starting with a precursor containing the necessary functional groups, the thiadiazole ring can be formed through cyclization reactions.
Attachment of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions.
Construction of the Chromeno-Pyrrole System: This complex ring system can be synthesized through a series of cyclization and condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, solvents, and catalysts. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反応の分析
反応の種類
1-(4-メトキシフェニル)-2-(1,3,4-チアゾール-2-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、次のようなさまざまな化学反応を起こすことができます。
酸化: 官能基をより高い酸化状態に変換する。
還元: 特定の官能基をより低い酸化状態に還元する。
置換: 1つの官能基を別の官能基に置き換える。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アミンやアルコールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノンを生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学的アッセイにおけるプローブまたはリガンドとしての可能性。
医学: さまざまな疾患に対する潜在的な治療薬としての調査。
産業: 新規材料や触媒の開発における利用。
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
作用機序
1-(4-メトキシフェニル)-2-(1,3,4-チアゾール-2-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンの作用機序は、分子標的との特定の相互作用によって異なります。これには次のようなものがあります。
酵素阻害: 酵素の活性部位に結合し、その活性を阻害する。
受容体調節: 細胞受容体と相互作用して、シグナル伝達経路を調節する。
DNAインターカレーション: DNA塩基対の間に挿入され、複製と転写に影響を与える。
6. 類似の化合物との比較
類似の化合物
1-(4-メトキシフェニル)-2-(1,3,4-チアゾール-2-イル)-1,2-ジヒドロキノリン-3,9-ジオン: 類似の構造を持つが、クロメノ-ピロール系ではなくキノリン環を持つ。
1-(4-メトキシフェニル)-2-(1,3,4-チアゾール-2-イル)-1,2-ジヒドロイソキノリン-3,9-ジオン: イソキノリン環を含む。
ユニークさ
1-(4-メトキシフェニル)-2-(1,3,4-チアゾール-2-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、官能基と環系の特定の組み合わせによりユニークで、独自の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3,9-dione: Similar structure but with a quinoline ring instead of a chromeno-pyrrole system.
1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydroisoquinoline-3,9-dione: Contains an isoquinoline ring.
Uniqueness
1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.
特性
分子式 |
C20H13N3O4S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H13N3O4S/c1-26-12-8-6-11(7-9-12)16-15-17(24)13-4-2-3-5-14(13)27-18(15)19(25)23(16)20-22-21-10-28-20/h2-10,16H,1H3 |
InChIキー |
FLUDHDDMFZDFSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11568233.png)
![2-(4-Bromobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11568239.png)

![2-amino-6-[2-(dimethylamino)ethyl]-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11568245.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11568247.png)
![methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11568252.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568253.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11568271.png)
![5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine](/img/structure/B11568276.png)
![N-(2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568281.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11568284.png)
![N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B11568295.png)
![(3E)-N-(3,5-dimethylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B11568302.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11568303.png)
